Physicochemical Profile & Technical Guide: 3-(1-Boc-piperidin-4-yl)propanoic acid
Physicochemical Profile & Technical Guide: 3-(1-Boc-piperidin-4-yl)propanoic acid
Executive Summary
3-(1-Boc-piperidin-4-yl)propanoic acid (CAS 154775-43-6 ) is a critical bifunctional building block in medicinal chemistry. Structurally, it consists of a piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the nitrogen, with a propanoic acid side chain at the C4 position.[1][2] This specific geometry makes it an ideal spacer or linker in the synthesis of peptidomimetics, integrin antagonists, and PROTACs (Proteolysis Targeting Chimeras).
This guide provides a rigorous physicochemical analysis, validated experimental protocols for handling and deprotection, and structural insights to prevent common isomeric identification errors.
Identity & Crystallographic Data
Critical Note on Isomer Identification: Researchers frequently confuse the C4-substituted isomer with the C3-substituted isomer.
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Target Compound (C4): 3-(1-Boc-piperidin-4-yl)propanoic acid (CAS 154775-43-6 )
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Common Impurity/Confusant (C3): 3-(1-Boc-piperidin-3-yl)propanoic acid (CAS 352004-58-1 )
Fundamental Constants
| Property | Value | Notes |
| CAS Number | 154775-43-6 | Verified for the 4-position isomer [1, 2]. |
| Molecular Formula | C₁₃H₂₃NO₄ | |
| Molecular Weight | 257.33 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 99 – 109 °C | Broad range indicates potential polymorphism or residual solvent sensitivity [1]. |
| pKa (COOH) | 4.78 ± 0.10 | Predicted; typical for aliphatic carboxylic acids. |
| LogP | 1.85 ± 0.3 | Moderate lipophilicity; amenable to organic extraction. |
| Storage | 2–8 °C | Hygroscopic; store under inert atmosphere recommended. |
Solubility & Solution Chemistry
Understanding the solubility profile is essential for designing efficient reaction matrices and purification workups. The molecule exhibits pH-dependent solubility due to the free carboxylic acid.
Solvent Compatibility Matrix
| Solvent | Solubility | Application Context |
| Dichloromethane (DCM) | High (>50 mg/mL) | Preferred solvent for amide coupling and Boc-deprotection (with TFA). |
| DMF / DMSO | High (>100 mg/mL) | Ideal for peptide coupling reactions and library synthesis. |
| Water (Neutral pH) | Low / Insoluble | The lipophilic Boc group and alkyl chain dominate. |
| Water (Basic pH > 8) | High | Forms the carboxylate salt; used for acid-base extraction purification. |
| Diethyl Ether | Moderate | Useful for precipitation or trituration. |
Visualization: Solubility & Extraction Logic
The following diagram illustrates the pH-switchable solubility logic used to purify this intermediate without chromatography.
Stability & Reactivity Profiles
Thermal Stability
The compound is stable up to its melting point (~100°C). However, prolonged exposure to temperatures >60°C in acidic media can induce premature Boc-cleavage.
Chemical Reactivity
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Carboxylic Acid: Ready for activation via carbodiimides (EDC/DIC) or uronium salts (HATU/HBTU) for amide bond formation.
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Boc Group: Acid-labile. Stable to bases (NaOH, LiOH) and nucleophiles, allowing for saponification of downstream esters without deprotecting the amine.
Experimental Protocols
Protocol A: Standard Amide Coupling Validation
Objective: To couple 3-(1-Boc-piperidin-4-yl)propanoic acid to a primary amine.
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Activation: Dissolve 1.0 eq of the acid in dry DMF (0.1 M). Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
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Coupling: Add 1.1 eq of the amine partner.
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Monitoring: Monitor via LC-MS. The Boc group adds significant mass (+100 Da vs free amine) and lipophilicity.
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Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), followed by 5% citric acid (removes unreacted amine) and sat. NaHCO₃.
Protocol B: Controlled Boc-Deprotection
Objective: To remove the protecting group without degrading sensitive linkers.
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Preparation: Dissolve the substrate in DCM (0.1 M). Cool to 0°C.
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Acid Addition: Add TFA dropwise to reach a final concentration of 20-50% v/v.
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Note: Scavengers (e.g., triisopropylsilane) are generally not required unless the molecule contains electron-rich aromatic rings (e.g., Trp, Tyr).
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Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.
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Quenching: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
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Validation: The resulting trifluoroacetate salt is hygroscopic. Store under nitrogen.
Visualization: Synthetic Utility Workflow
Applications in Drug Discovery[3][4][5]
Linker Design in PROTACs
The propanoic acid chain provides a flexible 3-carbon spacer, while the piperidine ring introduces rigidity and solubility. This balance is crucial in PROTAC design to maintain the correct spatial orientation between the E3 ligase ligand and the protein of interest [3].
Integrin Antagonists
The distance between the basic nitrogen (piperidine) and the acidic tail (propanoic acid) mimics the Arg-Gly-Asp (RGD) motif found in integrin ligands. This scaffold is frequently used to synthesize antagonists for
References
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Chem-Impex International. "3-(1-Boc-piperidin-4-yl)propionic acid Product Data." Chem-Impex Catalog. Accessed October 26, 2023.
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Sigma-Aldrich. "3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid - CAS 154775-43-6." MilliporeSigma. Accessed October 26, 2023.
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Boc Sciences. "Application of Organic Synthesis in New Drug Discovery." Boc Sciences Whitepaper.
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PubChem. "Compound Summary: 3-(1-Boc-piperidin-4-yl)propanoic acid." National Library of Medicine.
